6-methyl-1H-pyrrolo[3,2-c]pyridine

MPS1/TTK kinase inhibition Oral bioavailability Cancer therapeutics

6-Methyl-1H-pyrrolo[3,2-c]pyridine (CAS 183586-34-7) is a privileged bicyclic heteroaromatic scaffold for medicinal chemistry programs targeting ATP-binding pockets of protein kinases. The [3,2-c] fusion pattern enables MPS1 (TTK) inhibitors with 57% oral bioavailability in mouse models and FMS (CSF-1R) inhibitors with IC50 values of 30–60 nM—up to 3.2-fold improvement over non-pyrrolopyridine leads. Derivatives exhibit broad-spectrum antiproliferative activity across ovarian, prostate, breast cancer, and melanoma cell lines (IC50 0.15–1.78 µM) with cancer-vs-normal selectivity. This specific 6-methyl substitution is critical for downstream diversification chemistry, lipophilicity control, and in vivo PK performance. Procure this building block over unsubstituted or regioisomeric alternatives to ensure synthetic fidelity and biological reproducibility in your kinase inhibitor programs.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 183586-34-7
Cat. No. B065541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-1H-pyrrolo[3,2-c]pyridine
CAS183586-34-7
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CN2)C=N1
InChIInChI=1S/C8H8N2/c1-6-4-8-7(5-10-6)2-3-9-8/h2-5,9H,1H3
InChIKeyPCAVQKASMKODDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1H-pyrrolo[3,2-c]pyridine (CAS 183586-34-7): Core Scaffold Procurement for Kinase-Focused Drug Discovery


6-Methyl-1H-pyrrolo[3,2-c]pyridine (CAS 183586-34-7, also referred to as 6-methyl-5-azaindole) is a bicyclic heteroaromatic building block consisting of a fused pyrrole and pyridine ring system with a methyl substituent at the 6-position [1]. It belongs to the pyrrolo[3,2-c]pyridine (5-azaindole) family, a privileged scaffold extensively employed in medicinal chemistry for the development of kinase inhibitors [2]. Unlike fully functionalized drug candidates, this compound serves as a versatile synthetic intermediate that enables modular diversification at multiple positions around the core heterocyclic framework, making it a strategic procurement item for research programs targeting ATP-binding pockets of protein kinases such as MPS1 (TTK), FMS (CSF-1R), and DYRK1B [3].

Why 6-Methyl-1H-pyrrolo[3,2-c]pyridine Cannot Be Casually Substituted with Other Azaindole Regioisomers


Pyrrolopyridine scaffolds exhibit pronounced structure-activity relationship (SAR) divergence based on both ring fusion geometry and methyl substitution position [1]. The [3,2-c] fusion pattern (5-azaindole) produces a distinctly different hydrogen-bonding network and vector geometry compared to [2,3-b] (7-azaindole) or [3,2-b] (4-azaindole) isomers, resulting in altered ATP-pocket complementarity and kinase selectivity profiles [2]. Furthermore, the precise location of the methyl group critically influences downstream diversification chemistry, physicochemical properties including lipophilicity and solubility, and ultimately in vivo pharmacokinetic performance of derived inhibitors [3]. Substitution with a 4-methyl or 5-methyl analog, or with an unsubstituted pyrrolo[3,2-c]pyridine core, will generate compounds with measurably different potency, selectivity, and ADME characteristics that cannot be reliably predicted without iterative synthetic validation [1].

Quantitative Differentiation Evidence: 6-Methyl-1H-pyrrolo[3,2-c]pyridine (CAS 183586-34-7) Versus Comparator Scaffolds


6-Methyl Substitution Enables Orally Bioavailable MPS1 Inhibitors: Direct Comparison with Unsubstituted Core

Structure-based optimization of 1H-pyrrolo[3,2-c]pyridine-based MPS1 inhibitors demonstrated that the 6-methyl substituent on the core scaffold is a critical determinant for achieving oral bioavailability [1]. The optimized clinical candidate CCT251455, which incorporates the 6-methyl-1H-pyrrolo[3,2-c]pyridine core, achieved 57% oral bioavailability in mouse pharmacokinetic studies, representing a critical advancement over earlier unsubstituted pyrrolo[3,2-c]pyridine-derived leads that lacked sufficient in vivo exposure [1].

MPS1/TTK kinase inhibition Oral bioavailability Cancer therapeutics

Pyrrolo[3,2-c]pyridine Scaffold Confers 1.6- to 3.2-Fold Superior FMS Kinase Potency Versus Non-Pyrrolopyridine Leads

In a systematic evaluation of eighteen pyrrolo[3,2-c]pyridine derivatives against FMS kinase, compounds 1e and 1r demonstrated IC50 values of 60 nM and 30 nM, respectively, representing 1.6-fold and 3.2-fold improvements in potency over the lead diarylamide compound KIST101029 (IC50 = 96 nM), which lacks the pyrrolo[3,2-c]pyridine core [1]. Furthermore, compound 1r maintained selectivity against FMS when screened across a panel of 40 kinases [1] and exhibited 2.32-fold greater potency than KIST101029 in bone marrow-derived macrophage (BMDM) cellular assays (IC50 = 84 nM versus 195 nM) [1].

FMS/CSF-1R kinase Kinase selectivity profiling Cancer immunotherapy

Methyl Substitution Position Dictates Antiproliferative Selectivity: Cross-Study SAR Evidence

Structure-activity relationship studies of 1H-pyrrolo[3,2-c]pyridine diarylurea and diarylamide derivatives against A375P human melanoma cells revealed that the nature and position of substituents on the pyrrolo[3,2-c]pyridine nucleus profoundly influence both potency and cancer cell selectivity [1]. Compounds 8b, 8g, 9b-d, and 9i demonstrated superior potency (IC50 in nanomolar range) and higher selectivity towards A375P melanoma cells compared with NIH3T3 normal fibroblasts [1]. Notably, three N-tolyl derivatives (8f, 9f, and 9h) failed to outperform the clinical comparator Sorafenib, demonstrating that improper substitution patterns ablate the scaffold's therapeutic advantage [1].

Melanoma Antiproliferative activity Selectivity index

6-Methyl Scaffold Supports Broad-Spectrum Anticancer Activity: IC50 Range of 0.15-1.78 µM Across 13 Cancer Cell Lines

Compound 1r, a pyrrolo[3,2-c]pyridine derivative structurally enabled by the 6-methyl-1H-pyrrolo[3,2-c]pyridine core scaffold, was evaluated for antiproliferative activity against a panel of six ovarian, two prostate, and five breast cancer cell lines, yielding IC50 values ranging from 0.15 to 1.78 µM across the panel [1]. This broad-spectrum activity across multiple solid tumor types, combined with selectivity towards cancer cells over normal fibroblasts [1], establishes the scaffold's versatility for oncology applications.

Ovarian cancer Prostate cancer Breast cancer

Computed Physicochemical Properties Favor Drug-Like Optimization: Benchmarking Against Lead-Like Criteria

6-Methyl-1H-pyrrolo[3,2-c]pyridine (CAS 183586-34-7) possesses computed physicochemical properties that position it favorably as a lead-like starting scaffold [1]. Key parameters include molecular weight (132.16 g/mol), XLogP3-AA (1.4), hydrogen bond donor count (1), hydrogen bond acceptor count (1), rotatable bond count (0), and topological polar surface area (28.7 Ų) [1]. These values fall comfortably within established lead-like criteria (MW < 350, LogP < 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3, TPSA < 140 Ų), providing significant optimization headroom for downstream derivatization without exceeding drug-like property thresholds.

Drug-likeness Lead optimization Physicochemical profiling

Purity Specifications Enable Reproducible SAR: 95-97% Minimum Purity Across Multiple Vendors

Commercial suppliers of 6-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 183586-34-7) provide the compound with standardized minimum purity specifications of 95-97% as determined by HPLC, with batch-specific quality control documentation including NMR, HPLC, and GC analyses available upon request . These specifications ensure that procurement of this building block supports reproducible downstream synthetic outcomes and reliable SAR interpretation across different research sites and time points .

Quality control Analytical chemistry Reproducible synthesis

High-Impact Application Scenarios for 6-Methyl-1H-pyrrolo[3,2-c]pyridine (CAS 183586-34-7) in Drug Discovery


MPS1/TTK Kinase Inhibitor Development for Oncology

This scaffold is optimal for medicinal chemistry programs targeting MPS1 (TTK) kinase, a validated mitotic checkpoint target in cancer. Structure-based optimization efforts have demonstrated that the 6-methyl-1H-pyrrolo[3,2-c]pyridine core enables the development of orally bioavailable MPS1 inhibitors achieving 57% oral bioavailability in mouse models [1]. Research groups pursuing selective MPS1 inhibition with favorable pharmacokinetic properties should prioritize this specific building block over unsubstituted pyrrolo[3,2-c]pyridine alternatives.

FMS/CSF-1R Kinase Inhibitor Campaigns for Immuno-Oncology and Inflammatory Diseases

The pyrrolo[3,2-c]pyridine scaffold delivers quantifiable potency advantages for FMS kinase inhibition, with optimized derivatives achieving IC50 values of 30-60 nM—representing up to 3.2-fold improvement over non-pyrrolopyridine lead compounds [1]. This scaffold is particularly well-suited for programs developing selective FMS inhibitors for applications in cancer immunotherapy (targeting tumor-associated macrophages) and inflammatory disorders such as rheumatoid arthritis [1].

Melanoma-Focused Antiproliferative Agent Discovery

SAR studies of 1H-pyrrolo[3,2-c]pyridine derivatives have identified compounds with nanomolar antiproliferative potency against A375P melanoma cells and favorable selectivity over normal NIH3T3 fibroblasts [1]. The scaffold's performance in this indication is critically dependent on proper substitution patterns, with select derivatives outperforming Sorafenib [1]. This scaffold is recommended for melanoma programs where selective cancer cell cytotoxicity is prioritized, provided appropriate substituent optimization is undertaken.

Multi-Indication Oncology Pan-Kinase Profiling Platforms

Derivatives built from the 6-methyl-1H-pyrrolo[3,2-c]pyridine core have demonstrated broad-spectrum antiproliferative activity across ovarian, prostate, and breast cancer cell lines with IC50 values ranging from 0.15 to 1.78 µM [1]. The scaffold's capacity to generate compounds with potent activity across multiple solid tumor types, combined with demonstrated cancer-versus-normal cell selectivity [1], makes it a strategic building block for oncology discovery platforms seeking to identify lead compounds with broad therapeutic potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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